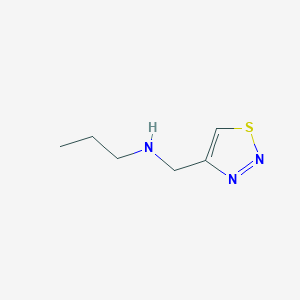

Propyl(1,2,3-thiadiazol-4-ylmethyl)amine

Description

Propyl(1,2,3-thiadiazol-4-ylmethyl)amine is a heterocyclic compound featuring a 1,2,3-thiadiazole ring linked to a propylamine chain. The thiadiazole moiety, characterized by two nitrogen atoms and one sulfur atom in a five-membered ring, confers unique electronic and steric properties.

Properties

Molecular Formula |

C6H11N3S |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

N-(thiadiazol-4-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C6H11N3S/c1-2-3-7-4-6-5-10-9-8-6/h5,7H,2-4H2,1H3 |

InChI Key |

BKQKVIAIGFXDMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CSN=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of propylamine with a thiadiazole precursor. One common method is the cyclization of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propyl(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Propyl(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Propyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

The 1,2,3-thiadiazole ring distinguishes this compound from analogs like 1-Propyl-1H-1,2,3-triazol-4-amine (). While both contain five-membered heterocycles, the triazole’s three nitrogen atoms increase basicity and hydrogen-bonding capacity compared to the thiadiazole’s sulfur-containing system.

Substituent Effects

- Propylamine Chain : The propyl group in Propyl(1,2,3-thiadiazol-4-ylmethyl)amine likely increases lipophilicity compared to shorter-chain analogs (e.g., ethyl or methyl derivatives). This could improve membrane permeability in biological systems or alter adsorption in corrosion inhibition applications.

- Imidazole Derivatives (): Compounds like 2-amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide exhibit pH-dependent behavior, with basic amines enhancing corrosion inhibition (85.79% efficiency at pH 8). This compound’s amine group may similarly act as a chelator, but its thiadiazole ring’s acidity (vs. imidazole’s neutrality) could modulate this effect .

Data Table: Structural and Functional Comparison

Research Findings and Inferences

- Electronic Properties : The thiadiazole’s electron-deficient nature may enhance electrophilic substitution reactivity compared to triazoles or imidazoles.

- Corrosion Inhibition : Amine-functionalized heterocycles in show pH-dependent inhibition. This compound’s amine group could chelate metal ions, but its efficacy would depend on pH and solubility, akin to compound 2 in .

- Biological Activity: Thiadiazoles are known for antimicrobial and antitumor properties. The propylamine chain might improve bioavailability, though direct evidence is absent in the provided data.

Biological Activity

Propyl(1,2,3-thiadiazol-4-ylmethyl)amine is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. Thiadiazoles are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring that enhances its lipophilicity and ability to cross cellular membranes. This property is crucial for its interaction with biological targets. The compound's mesoionic nature allows for strong interactions with biomolecules such as DNA and proteins, contributing to its biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and pathways involved in cellular processes. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may bind to active sites of enzymes, disrupting their function.

- Modulation of Signal Transduction Pathways : It has been suggested that thiadiazole derivatives can influence pathways such as the STAT transcription factor pathway, which is critical in cancer cell proliferation .

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxic Effects : this compound has shown significant cytotoxicity against various cancer cell lines including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and leukemia cells (Jurkat E6.1). The MTT assay results indicated IC50 values ranging from 70 µM to 160 µM across different studies .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

- Bacterial Inhibition : Studies have reported that compounds with thiadiazole moieties exhibit potent antibacterial activity against Gram-positive bacteria and antifungal effects against species like Candida albicans and Aspergillus niger. Minimum inhibitory concentration (MIC) values ranged from 24 µg/mL to 42 µg/mL compared to standard antibiotics .

3. Enzyme Inhibition

Research indicates that this compound may act as a monoamine oxidase (MAO) inhibitor:

- MAO Inhibition Assays : In vitro assays have shown that certain thiadiazole derivatives can inhibit MAO-A isoforms effectively at concentrations as low as M .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

- Study on Cytotoxicity : A study by Almasirad et al. demonstrated that a series of 2-amido-1,3,4-thiadiazole derivatives exhibited strong antiproliferative activity against multiple cancer cell lines while showing low toxicity towards normal cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various thiadiazole compounds against clinical isolates and found promising results for drug development against resistant strains .

Q & A

Q. What are the standard synthetic routes for Propyl(1,2,3-thiadiazol-4-ylmethyl)amine?

- Methodological Answer : The compound can be synthesized via S-alkylation of 1,2,3-thiadiazole-4-carbaldehyde with propylamine precursors under alkaline conditions. For example, aryl halides (e.g., bromo derivatives) react with thiadiazole intermediates at room temperature to form the desired amine . Alternatively, Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) may be employed to introduce the thiadiazole moiety to the propylamine backbone, as demonstrated in analogous triazole-based syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Key peaks include δ 7.95–8.0 ppm (thiadiazole protons) and δ 3.6–3.8 ppm (CH2N protons), with carbon shifts at ~120–150 ppm for heterocyclic carbons .

- FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹).

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Store waste separately in labeled containers to avoid cross-contamination.

- Use PPE (gloves, goggles, lab coats) due to potential irritancy.

- Collaborate with certified waste management services for disposal of amine-containing byproducts, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Alkyl Halide Selection : Longer-chain halides (e.g., bromohexane vs. bromoethane) may improve reaction efficiency in S-alkylation .

- Reaction Time/Temperature : Extend reaction times (12–24 hours) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate high-purity product .

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping proton and carbon signals.

- Compare experimental data with density functional theory (DFT) -calculated chemical shifts for validation.

- For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. What strategies evaluate the thiadiazole ring’s electronic effects on biological activity?

- Methodological Answer :

- Synthesize derivatives with electron-withdrawing/donating substituents (e.g., nitro, methoxy) on the thiadiazole ring.

- Perform Hammett linear free-energy analysis to correlate substituent effects with bioactivity (e.g., enzyme inhibition).

- Compare results with triazole analogs to assess ring-specific contributions .

Q. How to develop HPLC methods for quantifying degradation products?

- Methodological Answer :

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection: UV at 254 nm (thiadiazole absorption band).

- Validate method using spiked samples and linearity testing (R² > 0.995) .

Q. How to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- Prepare buffer solutions (pH 3–9) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at timed intervals.

- Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life .

Q. What computational approaches predict binding affinity with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases).

- Apply DFT calculations (B3LYP/6-31G*) to analyze electrostatic potential maps and frontier molecular orbitals .

Q. What solvent systems enhance coupling reactions involving this amine?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates in nucleophilic substitutions.

- For acid-sensitive intermediates, use dichloromethane with a tertiary amine base (e.g., triethylamine) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.